Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 35688-72-3
VCID: VC3790922
InChI: InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10-
SMILES: CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate

CAS No.: 35688-72-3

Cat. No.: VC3790922

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate - 35688-72-3

Specification

CAS No. 35688-72-3
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate
Standard InChI InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10-
Standard InChI Key OCPOYALXTVXRED-GDNBJRDFSA-N
Isomeric SMILES CCOC(=O)/C(=C\C1=CC2=CC=CC=C2C=C1)/C#N
SMILES CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N
Canonical SMILES CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N

Introduction

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate, also known as 2-cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, is a complex organic compound with a molecular formula of C16H13NO2 and a molar mass of approximately 251.28 g/mol . This compound is characterized by a cyano group (-C≡N) attached to an acrylic acid derivative, which is further substituted with a naphthalene moiety. Its unique structure makes it an interesting subject for research in organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate typically involves multiple steps, often starting from simpler organic compounds. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.

Organic Synthesis

Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic benefits. Studies often focus on its interaction with biological targets such as receptors or enzymes, which could lead to applications in pain management and anti-inflammatory therapies.

Biological Activities and Research Findings

Research on compounds similar to ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate has shown various biological activities. For instance, some related compounds exhibit anticonvulsant properties, as assessed by the 6 Hz psychomotor seizure test. The naphthalene substitution in ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate may confer distinct electronic properties and enhanced interactions with biological targets compared to other similar compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoateContains a nitrophenyl group, enhancing electron-withdrawing properties.
Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoateFluorine substitution affects lipophilicity and biological activity.
Ethyl (Z)-2-cyano-3-(hydroxyphenyl)prop-2-enoateHydroxy group introduces polarity, enhancing solubility in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator